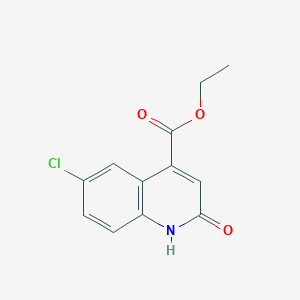

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Overview

Description

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a chemical compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the condensation of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound also interacts with various molecular targets and pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide

- 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Uniqueness

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry .

Biological Activity

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from a variety of research studies.

Chemical Structure and Properties

This compound belongs to the quinoline derivative class, characterized by a fused ring system that enhances its stability and biological interactions. Its molecular formula is C_12H_10ClN_1O_3 with a molecular weight of approximately 251.67 g/mol. The compound's planar structure facilitates interactions with various biological targets, making it a subject of pharmacological interest.

Synthesis

The synthesis of this compound typically involves the reaction of bromoethane with potassium carbonate in dimethylformamide (DMF). This method highlights its utility as a building block for more complex quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions. The presence of the chlorine atom enhances its lipophilicity, promoting cellular uptake and interaction with microbial targets.

Anticancer Effects

The compound has also demonstrated anticancer properties , particularly against breast cancer cell lines such as MCF-7. In vitro studies using the MTT assay have shown that it can significantly reduce cell viability compared to standard chemotherapeutics like Doxorubicin (Dox). The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various biochemical pathways .

Target Interactions

The biological activity of this compound is primarily mediated through hydrogen bonding and π-stacking interactions due to its planar structure. These interactions are crucial for binding to biological macromolecules like proteins and nucleic acids.

Enzyme Inhibition

One notable mechanism involves the inhibition of the acetylcholinesterase enzyme (AChE), which plays a vital role in neurotransmission. By inhibiting AChE, the compound increases acetylcholine levels, potentially enhancing cognitive functions and offering therapeutic avenues for neurodegenerative diseases .

Research Findings and Case Studies

Several studies have focused on the pharmacological potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that ethyl 6-chloro-2-oxo-1,2-dihydroquinoline derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Anticancer Activity : In another study, derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in MCF-7 cells .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells by modulating cholinergic signaling pathways, making it a candidate for further investigation in neuropharmacology .

Properties

IUPAC Name |

ethyl 6-chloro-2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-11(15)14-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRRFKMDYPFRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399121 | |

| Record name | AC1N369M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199179-57-2 | |

| Record name | AC1N369M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.